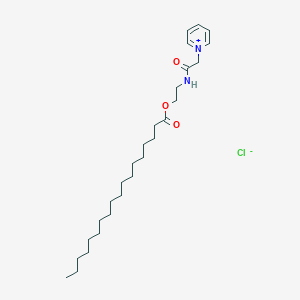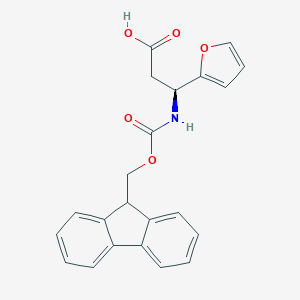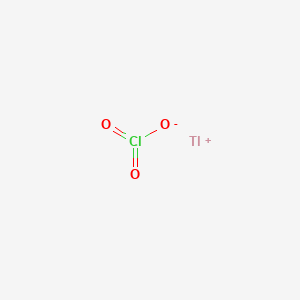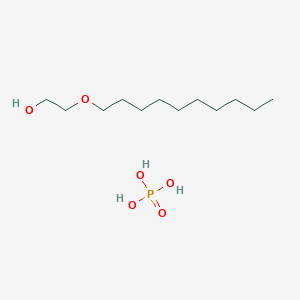
Gallium selenide (Ga2Se3)
Vue d'ensemble
Description
Gallium selenide (Ga2Se3) is a chemical compound with a defect sphalerite (cubic form of ZnS) structure . It is a p-type semiconductor and can be formed by the union of the elements . It hydrolyzes slowly in water and quickly in mineral acids to form toxic hydrogen selenide gas .
Synthesis Analysis
Gallium selenide can be synthesized by vapor phase growth of high-quality monolayer GaSe nanosheets with multiple shapes and sizes by tuning the Ga/GaSe ratio in the precursor . It can also be formed by the union of the elements .Molecular Structure Analysis
Ga2Se3 crystallizes in the monoclinic Cc space group. The structure is three-dimensional. There are two inequivalent Ga3+ sites. In the first Ga3+ site, Ga3+ is bonded to four Se2- atoms to form corner-sharing GaSe4 tetrahedra .Chemical Reactions Analysis
Gallium selenide can hydrolyze slowly in water and quickly in mineral acids to form toxic hydrogen selenide gas . It is vulnerable to oxidizing agents due to the reducing capabilities of the selenide ion .Physical And Chemical Properties Analysis
Gallium selenide has a molar mass of 376.33 g/mol . It appears as reddish-black crystals and has a slight garlic odor . The density is 4.92 g/cm^3 , and it has a melting point of 1,020 °C . It decomposes in water .Applications De Recherche Scientifique
Optoelectronics
Gallium selenide has shown promising applications in the field of optoelectronics . The controlled synthesis of large and uniform GaSe crystals is crucial for its various applications based on the attractive properties of this emerging material . The as-grown GaSe nanosheets show improved performance with photoresponse time less than 0.7 ms and responsibility up to 3,000 A/W .
Semiconductor Manufacturing
Gallium selenide is used as a semiconductor . The unique crystal structure of Ga2Se3 was also investigated as a novel platform for doping with transition metals to create a dilute magnetic semiconductor .
Infrared (IR) Optical Components
Gallium selenide is used to create IR optical components, such as lenses, windows, and prisms, for thermal imaging cameras, IR sensors, and spectroscopy .
Photo Optic Applications
Gallium selenide is used in photo optic applications . It is a crystalline solid used in these applications due to its unique properties .
Intermediate in Various Industries
Gallium selenide is used as an intermediate in food, agriculture, and pharmaceuticals . While the specific applications in these industries are not detailed, the use of Ga2Se3 as an intermediate suggests its importance in the production or synthesis of other compounds or products .
Heteroepitaxial Growth
This compound plays a significant role in the heteroepitaxial nucleation and growth of group III (Al, Ga, and In)–selenium (Se) based semiconductors by molecular beam epitaxy . The properties of the resultant nanoscale films are governed by behaviors and mechanisms that are still being studied .
Safety and Hazards
Gallium selenide is hazardous. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Gallium selenide is an attractive compound due to its suitable electrical and optical characteristics for optoelectronic applications . It provides an opportunity to form heterostructures with Al2Se3, contributing to the design of optoelectronic devices based on AlAs, GaAs, and AlxGa1-xAs compounds .
Mécanisme D'action
Target of Action
Gallium Selenide (Ga2Se3) is primarily targeted for use in semiconductor applications , display technologies, and photovoltaic devices . It is also used in the production of thin films through a process known as sputtering .
Mode of Action
Gallium Selenide (Ga2Se3) is a p-type semiconductor . It has a defect sphalerite structure, which is a cubic form of ZnS . This structure allows it to interact with its targets by forming a union of elements .
Biochemical Pathways
Gallium Selenide (Ga2Se3) affects the electronic structure of two-dimensional crystals containing a small number of layers . The electronic band structure of the layered GaSe crystal was investigated by the first-principles density functional theory calculations . It also plays a role in the generation of second-harmonic (SHG) response and high laser-induced damage threshold (LIDT) .
Pharmacokinetics
It’s known that ga2se3 hydrolyses slowly in water and quickly in mineral acids to form toxic hydrogen selenide gas .
Result of Action
The action of Gallium Selenide (Ga2Se3) results in the formation of high-quality monolayer GaSe nanosheets with multiple shapes and sizes . These nanosheets show improved performance with photoresponse time less than 0.7 ms and responsibility up to 3,000 A/W .
Action Environment
The action, efficacy, and stability of Gallium Selenide (Ga2Se3) can be influenced by environmental factors. For instance, it hydrolyses slowly in water and quickly in mineral acids . It’s also noted that the Ga/Se ratio plays a critical role in the evolution of the domain shape and size .
Propriétés
IUPAC Name |
digallium;selenium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ga.3Se/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEMEJKDTZOXOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ga+3].[Ga+3].[Se-2].[Se-2].[Se-2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ga2Se3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923276 | |
| Record name | Gallium selenide (Ga2Se3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gallium selenide (Ga2Se3) | |
CAS RN |
12024-24-7, 58127-88-1 | |
| Record name | Gallium selenide (Ga2Se3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium selenide (Ga2Se2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058127881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium selenide (Ga2Se3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gallium selenide (Ga2Se3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Digallium triselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes the electronic structure of Gallium Selenide (Ga2Se3) unique, and how does this relate to its potential applications?
A1: Gallium Selenide's unique characteristic lies in the intrinsic ordering of cation vacancies within its structure. These vacancies arrange themselves into one-dimensional chains, leading to the formation of a one-dimensional band at the valence-band maximum (VBM) []. This unique electronic structure, confirmed through angle-resolved photoemission spectroscopy, suggests potential for applications in nanoelectronics, particularly in devices relying on one-dimensional electron transport.
Q2: How does Gallium Selenide (Ga2Se3) interact with silicon substrates, and what are the implications for thin-film growth?
A2: Studies using angle-resolved photoemission spectroscopy on Gallium Selenide thin films grown on Si(001):As substrates reveal a good agreement between the observed electronic structure and theoretical predictions []. This suggests a well-defined interface between the film and substrate. Furthermore, the presence of nanometer-scale (111) facets on the Gallium Selenide surface, confirmed by low-energy electron diffraction, provides insights into the growth mechanisms of thin films and their potential for creating specific electronic interfaces [].
Q3: What challenges arise when attempting to grow Gallium Selenide (Ga2Se3) thin films using metal-organic vapor phase epitaxy (MOVPE)?
A3: Metal-organic vapor phase epitaxy (MOVPE) presents challenges in achieving high-quality Gallium Selenide thin films. Premature reactions between the precursors, trimethylgallium (TMGa) and H2Se, can occur in the gas phase, hindering epitaxial growth []. Using ditertiarybutylselenide instead of H2Se with TMGa improves the film quality, demonstrating the importance of precursor selection for controlled growth []. Additionally, substrate selection is crucial, as GaAs substrates lead to detrimental exchange reactions at the interface, resulting in poorly adhered Gallium Selenide films [].
Q4: What are the implications of the observed interface reconstruction in Gallium Selenide (Ga2Se3) / Gallium Arsenide (GaAs) nanoheterostructures?
A4: While not explicitly detailed in the provided abstracts, the mention of interface reconstruction in Gallium Selenide / Gallium Arsenide nanoheterostructures [] suggests complex interactions at the interface. These interactions can significantly influence the electronic properties and overall functionality of the heterostructure, highlighting the importance of understanding and controlling these interfaces for potential device applications.
Q5: How does the understanding of thermodynamic properties contribute to research on Gallium Selenide (Ga2Se3)?
A5: Investigating the thermodynamic properties of Gallium Selenide, as indicated by the mention of an EMF (electromotive force) study [], is crucial for understanding its stability under different conditions. This knowledge is fundamental for predicting its behavior during synthesis, processing, and operation in various applications, ultimately guiding the development of new technologies based on this material.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)



